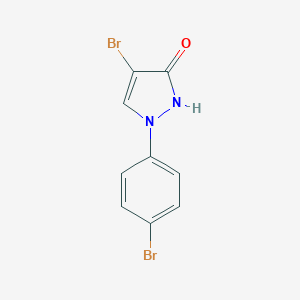
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide, also known as CP-47,497, is a synthetic cannabinoid compound. It was first synthesized in the 1980s as part of a research study on cannabinoid receptors in the brain. CP-47,497 is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. The compound has been used in scientific research to study the effects of cannabinoids on the brain and body.
作用機序
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. The CB1 receptor is found in high concentrations in the brain and is responsible for the regulation of pain, appetite, and memory. When N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in the psychoactive effects of cannabis, such as euphoria and relaxation.
Biochemical and physiological effects:
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis. It has also been found to increase appetite in animal models of anorexia. In addition, N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide in lab experiments is its potency as a CB1 receptor agonist. This allows researchers to study the effects of cannabinoids on the brain and body with a high degree of specificity. However, one limitation of using N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide is its potential for toxicity. The compound has been found to be toxic in some animal models, and caution should be taken when handling and using the compound in lab experiments.
将来の方向性
There are a number of future directions for research on N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide and cannabinoids in general. One area of interest is the potential therapeutic uses of cannabinoids for pain management, appetite stimulation, and cancer treatment. Another area of interest is the development of novel cannabinoid compounds that have fewer side effects and greater specificity for the CB1 receptor. Finally, there is a need for further research on the long-term effects of cannabinoid use on the brain and body, particularly in relation to addiction and cognitive impairment.
合成法
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide is synthesized through a multi-step process that involves the condensation of 2-chlorobenzoyl chloride with 2-aminothiophenol to form the intermediate 2-chlorobenzothiazole. The 2-chlorobenzothiazole is then reacted with 5-methyl-4-phenyl-1,3-thiazol-2-amine in the presence of a base to form the final product, N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide.
科学的研究の応用
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has been used in scientific research to study the effects of cannabinoids on the brain and body. It has been found to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. The compound has been used to study the effects of cannabinoids on pain, appetite, and memory. It has also been used to study the effects of cannabinoids on the immune system and cancer.
特性
製品名 |
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide |
|---|---|
分子式 |
C21H21ClN2OS |
分子量 |
384.9 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C21H21ClN2OS/c1-3-4-14-19(25)24(18-13-9-8-12-17(18)22)21-23-20(15(2)26-21)16-10-6-5-7-11-16/h5-13H,3-4,14H2,1-2H3 |
InChIキー |
LKFHCWKFQWKTNU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N(C1=CC=CC=C1Cl)C2=NC(=C(S2)C)C3=CC=CC=C3 |
正規SMILES |
CCCCC(=O)N(C1=CC=CC=C1Cl)C2=NC(=C(S2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-tert-butyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B299759.png)

![4-cyclohexyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B299762.png)
![Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate](/img/structure/B299766.png)
![5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide](/img/structure/B299767.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-2-pyridinylbenzamide](/img/structure/B299769.png)
![5-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B299770.png)
![N-benzyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299771.png)
![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299773.png)

![3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299776.png)
![N-[3-(cyclopentylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B299777.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B299783.png)